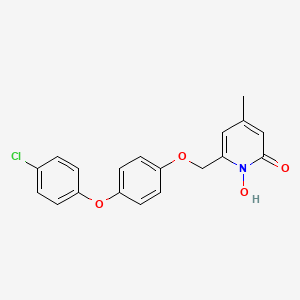
Rilopirox
Cat. No. B1679338
Key on ui cas rn:
104153-37-9
M. Wt: 357.8 g/mol
InChI Key: UDYUIWXQUBNDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04797409
Procedure details


171.4 g (0.5 mole) of 4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone in 50 ml of toluene were heated to 80° C. Then 59.9 g (0.36 mole) of hydroxylammonium sulfate and 38.3 g (0.36 mole) of sodium carbonate were added. 10 minutes later a further 59.9 g (0.36 mole) of hydroxylammonium sulfate and 38.3 g (0.36 mole) of sodium carbonate were added. After about 4 hours the heating was removed and, at about 40° C., 500 ml of methylene chloride were added. The dissolved reaction product was then filtered off from the insoluble salts. The filtrate was then dried over sodium sulfate, and the methylene chloride was evaporated off. When the residue was stirred with 500 ml of ethyl acetate, the reaction product crystallized out. For final purification, the 1-hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone was recrystallized from dimethylformamide. Yield 80.5 g (45%); melting point 168°-170° C.
Name
4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone
Quantity
171.4 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=3)=[CH:12][CH:11]=2)[O:5][C:4](=O)[CH:3]=1.S([O-])([O-])(=O)=O.[OH:30][NH3+:31].O[NH3+].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[OH:30][N:31]1[C:6]([CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=3)=[CH:12][CH:11]=2)=[CH:7][C:2]([CH3:1])=[CH:3][C:4]1=[O:5] |f:1.2.3,4.5.6|
|
Inputs


Step One
|
Name
|
4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone
|
|
Quantity
|
171.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(OC(=C1)COC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
59.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
|
Name
|
|
|
Quantity
|
38.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
59.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
|
Name
|
|
|
Quantity
|
38.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
When the residue was stirred with 500 ml of ethyl acetate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After about 4 hours the heating was removed and, at about 40° C.
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
500 ml of methylene chloride were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dissolved reaction product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered off from the insoluble salts
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate was then dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methylene chloride was evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction product crystallized out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For final purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the 1-hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone was recrystallized from dimethylformamide
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ON1C(C=C(C=C1COC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
